molecular formula C12H18N4O4 B1208411 4,4'-(1,2-Dimethyl-1,2-ethanediyl)bis-2,6-piperazinedione CAS No. 21416-68-2

4,4'-(1,2-Dimethyl-1,2-ethanediyl)bis-2,6-piperazinedione

Cat. No. B1208411
CAS RN: 21416-68-2
M. Wt: 282.3 g/mol
InChI Key: OBYGAPWKTPDTAS-UHFFFAOYSA-N
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Description

“4,4’-(1,2-Dimethyl-1,2-ethanediyl)bis-2,6-piperazinedione” is a chemical compound . It’s also known as Poly [oxy (methyl-1,2-ethanediyl)], α,α’- (2,2-dimethyl-1,3-propanediyl)bis [ω- [ (1-oxo-2-propen-1-yl)oxy]- . It’s used as a surfactant, reducing surface tension and acting as a wetting agent, defoamer, and emulsifier for emulsion polymerization .

Scientific Research Applications

Antitumor Activity

4,4'-(1,2-Dimethyl-1,2-ethanediyl)bis-2,6-piperazinedione has shown significant antitumor activity. In particular, its derivative MST-16 has been found to be effective against various types of tumors, including P388 leukemia, B16 melanoma, colon 26 adenocarcinoma, and others. MST-16 exhibits life-prolonging effects in tumor-bearing mice and a greater therapeutic ratio than its parent compounds, making it a promising antitumor agent (Narita et al., 2008).

Interaction with Topoisomerase IIα

The bisdioxopiperazines, including derivatives of 4,4'-(1,2-Dimethyl-1,2-ethanediyl)bis-2,6-piperazinedione, inhibit eukaryotic topoisomerase II. This inhibition is significant because it affects the pharmacological in vivo effects of these compounds. Using a transgenic mouse model, researchers have investigated the role of topoisomerase IIα in the effects of bisdioxopiperazines (Grauslund et al., 2007).

In Silico Interaction Studies

In silico interaction studies have revealed the potential of 4,4'-(1,2-dimethyl-1,2-ethanediyl)bis-2,6-piperazinedione as an anticancer drug. Its interaction with the cancer protein Hsp90 suggests that it could be more potent than standard drugs in this category. This finding emphasizes the need for further in vitro and in vivo studies for its development as an anticancer drug (Sharma & Bs, 2014).

Thermal Behaviour and Phase Diagram

Studies on the thermal behavior and binary phase diagram of derivatives of 4,4'-(1,2-dimethyl-1,2-ethanediyl)bis-2,6-piperazinedione, such as dexrazoxane, have provided insights into their physical properties. This research is crucial for understanding the stability and formulation of these compounds for potential therapeutic applications (Vigevani et al., 1992).

Synthesis and Characterization of Derivatives

Research has been conducted on synthesizing and characterizing various derivatives of 4,4'-(1,2-dimethyl-1,2-ethanediyl)bis-2,6-piperazinedione. These studies contribute to the development of novel compounds with potential applications in medicinal chemistry and material science. For instance, the synthesis of substituted 1,2,4-triazines based on this compound has been explored for their use as photochromic agents (Ivanov et al., 2001).

properties

IUPAC Name

4-[3-(3,5-dioxopiperazin-1-yl)butan-2-yl]piperazine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O4/c1-7(15-3-9(17)13-10(18)4-15)8(2)16-5-11(19)14-12(20)6-16/h7-8H,3-6H2,1-2H3,(H,13,17,18)(H,14,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYGAPWKTPDTAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)N1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10943979
Record name 4,4'-(Butane-2,3-diyl)bis(6-hydroxy-4,5-dihydropyrazin-2(3H)-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10943979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-(1,2-Dimethyl-1,2-ethanediyl)bis-2,6-piperazinedione

CAS RN

21416-68-2
Record name 4,4′-(1,2-Dimethyl-1,2-ethanediyl)bis[2,6-piperazinedione]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21416-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ICRF 196
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021416682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-(Butane-2,3-diyl)bis(6-hydroxy-4,5-dihydropyrazin-2(3H)-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10943979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
M Grauslund, AV Thougaard, A Füchtbauer… - Molecular …, 2007 - ASPET
The bisdioxopiperazines such as (+)-(S)-4,4′-propylenedi-2,6-piperazinedione (dexrazoxane; ICRF-187), 1,2-bis(3,5-dioxopiperazin-1-yl)ethane (ICRF-154), and 4,4′-(1,2-dimethyl-1…
Number of citations: 23 molpharm.aspetjournals.org
PZ Anwar, UG Sezhian, A Narasingam - Journal of Advanced …, 2021 - sciensage.info
Compounds that inhibit the activity of Aurora kinase enzyme are potential drug candidates for a variety of cancers including osteosarcoma. Endophytes of medicinal plants have …
Number of citations: 4 sciensage.info
C Auzanneau, D Montaudon, R Jacquet, S Puyo… - Molecular …, 2012 - ASPET
Polyphenolic ellagitannins are natural compounds that are often associated with the therapeutic activity of plant extracts used in traditional medicine. They display cancer-preventing …
Number of citations: 37 molpharm.aspetjournals.org
DS Tadele, J Robertson, R Crispin, MC Herrera… - Journal of Biological …, 2021 - ASBMB
Breakpoint Cluster Region-Abelson kinase (BCR–Abl) is a driver oncogene that causes chronic myeloid leukemia and a subset of acute lymphoid leukemias. Although tyrosine kinase …
Number of citations: 7 www.jbc.org
S Ghorai - Plant Metabolites Under Environmental Stress …, 2023 - researchgate.net
Fungal endophytes are residing inside the plant tissues since the early days of plant colonization in soil. These invaders are mostly harmless and come in handy in every stressful …
Number of citations: 2 www.researchgate.net
NM Desai, M Patil, UR Pawar - 2023 - books.google.com
This new volume provides a timely update on the knowledge of plant responses to various environmental stresses such as salinity, waterlogging, drought, pollution, heat, temperature, …
Number of citations: 0 books.google.com
R Sharma, VBS Kumar - Asian Journal …, 2014 - Asian Biomedical & Pharmaceutical …
Number of citations: 6
M Macuš - 2021 - dspace.cuni.cz
Charles University Faculty of Pharmacy in Hradec Králové Department of Organic and Bioorganic Chemistry Student: Marek Macuš Supervisor: Ing. Galina Karabanovich, Ph.D. Title of …
Number of citations: 0 dspace.cuni.cz
H Lutz - 2019 - tuprints.ulb.tu-darmstadt.de
Glioblastoma multiforme (GBM) is a highly lethal and incurable cancer of the central nervous system and current therapies are challenged by GBMs invasive growth and chemo-…
Number of citations: 4 tuprints.ulb.tu-darmstadt.de

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